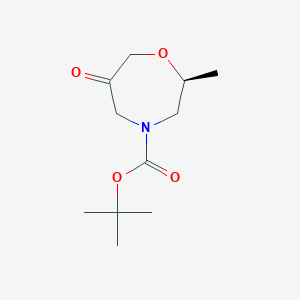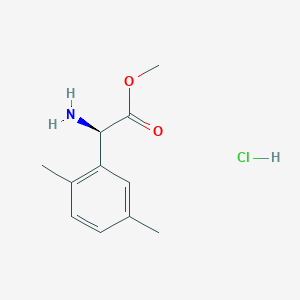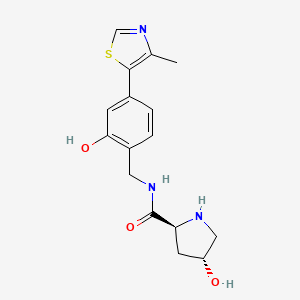
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride is a chemical compound with the molecular formula C4H13N3·2HCl. It is also known as diethylenetriamine dihydrochloride. This compound is a derivative of ethylenediamine and is characterized by the presence of two amino groups and one ethylene group. It is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with ethylene oxide, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction conditions typically include a temperature range of 50°C to 150°C and a pressure range of 5 MPa to 25 MPa .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The starting materials, such as ethylenediamine and ethylene oxide, are fed into the reactor, and the reaction is carefully controlled to ensure high yield and purity. The resulting product is then purified and crystallized to obtain the dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amines and amides.
Scientific Research Applications
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the preparation of various biochemical reagents and as a chelating agent.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride involves its ability to interact with various molecular targets through its amino groups. These interactions can lead to the formation of stable complexes with metal ions, which is particularly useful in chelation therapy and catalysis. The compound can also act as a nucleophile in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amino groups.
Diethylenetriamine: A triamine with three amino groups.
Triethylenetetramine: A tetramine with four amino groups.
Uniqueness
1,2-Ethanediamine, N-(2-aminoethyl)-, dihydrochloride is unique due to its specific structure, which provides a balance between reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactivity and complex formation.
Properties
CAS No. |
3488-90-2 |
|---|---|
Molecular Formula |
C4H15Cl2N3 |
Molecular Weight |
176.09 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C4H13N3.2ClH/c5-1-3-7-4-2-6;;/h7H,1-6H2;2*1H |
InChI Key |
ZMPMYPQIIMYNGA-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCN)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)






